molecular formula C10H13N B13578486 2-(M-tolyl)cyclopropan-1-amine

2-(M-tolyl)cyclopropan-1-amine

Cat. No.: B13578486
M. Wt: 147.22 g/mol
InChI Key: RYKBYDBWVDJQET-UHFFFAOYSA-N
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Description

2-(m-Tolyl)cyclopropan-1-amine (CAS 30568-40-2) is a cyclopropane derivative featuring a meta-methylphenyl (m-tolyl) group attached to a strained cyclopropane ring and an amine functional group. Its molecular formula is C₁₀H₁₅N, with a molar mass of 149.23 g/mol. Predicted properties include a density of 0.935 g/cm³, boiling point of 220.4°C, and pKa of 9.40, suggesting moderate basicity . This compound is of interest in pharmaceutical and chemical synthesis due to the unique reactivity of the cyclopropane ring and the aromatic m-tolyl group.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(3-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-7-3-2-4-8(5-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3

InChI Key

RYKBYDBWVDJQET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopropanone, followed by reductive amination. Another method includes the cyclopropanation of 3-methylstyrene using a diazo compound, followed by amination.

Industrial Production Methods

Industrial production of 2-(M-tolyl)cyclopropan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(M-tolyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-(M-tolyl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(M-tolyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or therapeutic effects.

Comparison with Similar Compounds

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

  • CAS : 1269152-01-3
  • Formula : C₉H₁₁ClFN
  • Molar Mass : 195.65 g/mol
  • Purity : 95%
  • The hydrochloride salt form improves aqueous solubility compared to the free base of the target compound.
  • Applications : Likely used in medicinal chemistry for its enhanced polarity and bioavailability .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine

  • CAS : 113715-22-3
  • Formula : C₄H₆F₃N
  • Molar Mass : 125.09 g/mol
  • Key Differences :
    • A trifluoromethyl (-CF₃) group replaces the m-tolyl substituent, significantly increasing lipophilicity and metabolic stability.
    • Stereospecific (1R,2R) configuration may lead to distinct biological activity compared to racemic mixtures.
  • Applications : Useful in agrochemicals or pharmaceuticals where fluorine substitution is desirable for target engagement .

2-(1-Methylindolin-5-yl)cyclopropan-1-amine

  • CAS : 1250921-58-4
  • Formula : C₁₂H₁₆N₂
  • Molar Mass : 188.27 g/mol
  • Higher molecular weight compared to the target compound may affect pharmacokinetics.
  • Applications : Likely an intermediate in neuroactive drug synthesis .

(±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride

  • CAS: Not explicitly provided (see )
  • Formula: Estimated C₂₃H₂₂ClNO
  • The hydrochloride salt and stereochemistry (l-isomer) may optimize solubility and binding specificity.
  • Applications : Investigated as a selective antagonist in receptor studies, highlighting the role of substituent size in drug design .

1-Cyclopentyl-2-methylpropan-2-amine

  • CAS : 719267-46-6
  • Formula : C₉H₁₉N
  • Molar Mass : 141.26 g/mol
  • Key Differences :
    • Branched alkyl chain and cyclopentyl group replace the cyclopropane ring, reducing ring strain and altering conformational flexibility.
    • Lower molecular weight and lack of aromaticity may limit aromatic interactions in biological systems.
  • Applications: Potential use in asymmetric synthesis or as a chiral building block .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Notable Properties
2-(m-Tolyl)cyclopropan-1-amine 30568-40-2 C₁₀H₁₅N 149.23 m-Tolyl Predicted pKa 9.40
2-(2-Fluorophenyl)cyclopropan-1-amine HCl 1269152-01-3 C₉H₁₁ClFN 195.65 2-Fluorophenyl 95% purity, hydrochloride salt
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine 113715-22-3 C₄H₆F₃N 125.09 -CF₃ Stereospecific, lipophilic
2-(1-Methylindolin-5-yl)cyclopropan-1-amine 1250921-58-4 C₁₂H₁₆N₂ 188.27 1-Methylindoline Heterocyclic complexity

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